5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Description
This compound is a brominated derivative of β-cyclodextrin, characterized by seven bromomethyl (-CH₂Br) groups attached to a complex macrocyclic framework. Its structure consists of 14 oxygen atoms forming tetradecaoxaoctacyclo rings, with bromine substitution enhancing its reactivity and molecular weight (PubChem CID: 11137055) . The bromine atoms act as leaving groups, making the compound a versatile precursor for nucleophilic substitution reactions.
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNRROJOWZLYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Br7O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1575.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptakis(6-Bromo-6-Deoxy)- can be synthesized through a multi-step process involving the selective bromination of cyclodextrinThe reaction is typically carried out under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of Heptakis(6-Bromo-6-Deoxy)- involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptakis(6-Bromo-6-Deoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as thiols, amines, or azides under basic conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptakis(6-Azido-6-Deoxy)-, Heptakis(6-Thio-6-Deoxy)-.
Reduction: Heptakis(6-Deoxy)-.
Oxidation: Heptakis(6-Hydroxy-6-Deoxy)-.
Scientific Research Applications
Heptakis(6-Bromo-6-Deoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cyclodextrin derivatives and polymers.
Biology: Employed in the study of molecular recognition and host-guest chemistry due to its ability to form inclusion complexes.
Medicine: Investigated for drug delivery systems, where it can encapsulate hydrophobic drugs, enhancing their solubility and stability.
Mechanism of Action
The mechanism of action of Heptakis(6-Bromo-6-Deoxy)- primarily involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the 6th position can participate in halogen bonding, enhancing the stability and specificity of the inclusion complexes. This property is exploited in applications such as drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous macrocycles:
*Estimated based on cyclodextrin derivatives; exact values require experimental data.
Key Findings:
Substituent Effects :
- Bromomethyl groups (target compound) impart high reactivity for synthetic modifications but reduce water solubility compared to hydroxymethyl analogs .
- Fluorinated derivatives (e.g., hexafluorophenyl) exhibit exceptional stability and are suited for high-performance materials .
Structural Complexity :
- The target compound’s octacyclic framework contrasts with azacrown ethers (e.g., ), which incorporate nitrogen for metal binding .
Applications :
- Hydroxymethyl-β-cyclodextrins are preferred in pharmaceuticals due to biocompatibility , while brominated versions serve as intermediates in chemical synthesis .
- Fluorinated macrocycles () are niche materials for electronics or catalysis due to their inertness .
Synthetic Utility: The bromine atoms in the target compound enable precise functionalization, a feature absent in hydroxymethyl or non-halogenated analogs .
Biological Activity
The compound 5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36-37-38-39-40-41-42-43-44-45-46-47-48-49-tetradecol (CAS RN: 53784-83-1) is a complex macrocyclic compound characterized by its extensive use in various biological and pharmaceutical applications due to its unique structural properties and reactivity.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 1575.27 g/mol . Its structure includes multiple bromomethyl groups and a tetradecaoxa framework which contributes to its solubility and interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds similar to this structure exhibit significant antimicrobial activity. The bromomethyl groups enhance the lipophilicity of the compound which can facilitate membrane penetration and disrupt microbial cell integrity.
Cytotoxicity Studies
Studies involving cytotoxicity have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HL-60 (human promyelocytic leukemia cells), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death through mitochondrial dysfunction .
Drug Delivery Systems
The unique structure of this compound allows it to act as a carrier for drug delivery systems:
- Nanocarrier Development : Research has explored the use of this compound in lipid formulations for targeted drug delivery across biological barriers such as the blood-brain barrier (BBB) .
- Encapsulation Efficiency : Studies report high encapsulation efficiencies for therapeutic agents when combined with this macrocyclic structure.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on HL-60 cells.
- Findings : The compound showed a dose-dependent increase in cell death with IC50 values comparable to known chemotherapeutics.
-
Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Results : Displayed effective inhibition of bacterial growth with minimal inhibitory concentrations (MIC) indicating potential as an antimicrobial agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C42H63Br7O28 |
| Molecular Weight | 1575.27 g/mol |
| CAS Number | 53784-83-1 |
| Antimicrobial Activity | Effective against various pathogens |
| Cytotoxicity (IC50) | Varies by cell line; e.g., HL-60 ~10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
